molecular formula C22H33NO2 B12772417 5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)- CAS No. 76-53-9

5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)-

Cat. No.: B12772417
CAS No.: 76-53-9
M. Wt: 343.5 g/mol
InChI Key: MGAZMNWJFPAAIU-AFROGUPUSA-N
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Description

5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)- is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Cyclization Reactions: Formation of the core structure through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Functional Group Transformations: Introduction of functional groups such as hydroxyl, methyl, and methylene groups through various organic reactions like oxidation, reduction, and substitution.

    Purification: The final product is purified using techniques such as chromatography to achieve the desired purity and stereochemistry.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce or modify oxygen-containing functional groups.

    Reduction: Reduction reactions, using agents such as lithium aluminum hydride or hydrogen gas with a catalyst, can be employed to reduce double bonds or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

    Substitution Reagents: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, which are valuable in pharmaceutical research.

Medicine

In medicine, derivatives of this compound could be investigated for therapeutic applications. Its complex structure might interact with biological targets in ways that simpler molecules cannot, offering new avenues for treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical outcomes. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, acetate (ester),(6R,6aR,8aR,9R,11R,13aR,13bS)-: A similar compound with an acetate ester group.

    5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)-: The base compound without additional functional groups.

Uniqueness

The uniqueness of 5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)- lies in its specific stereochemistry and the presence of multiple fused rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities that simpler compounds may not exhibit.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

76-53-9

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(1S,2R,5R,7S,8R,11R,12R,18S)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-ol

InChI

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16-,17-,18+,19+,20+,21-,22+/m1/s1

InChI Key

MGAZMNWJFPAAIU-AFROGUPUSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)C(=C)[C@@H]5O)[C@H]6N(C2)CCO6

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6

Origin of Product

United States

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